Ethyl 8-{3-[(1H-indol-2-yl)methyl]phenyl}-8-oxooctanoate
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Overview
Description
Preparation Methods
The synthesis of ETHYL 8-[3-(INDOLYLMETHYL)PHENYL]-8-OXOOCTANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the indolylmethyl group.
Esterification: The resulting compound undergoes esterification with ethyl octanoate in the presence of a strong acid catalyst to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
ETHYL 8-[3-(INDOLYLMETHYL)PHENYL]-8-OXOOCTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
ETHYL 8-[3-(INDOLYLMETHYL)PHENYL]-8-OXOOCTANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 8-[3-(INDOLYLMETHYL)PHENYL]-8-OXOOCTANOATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
ETHYL 8-[3-(INDOLYLMETHYL)PHENYL]-8-OXOOCTANOATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets ETHYL 8-[3-(INDOLYLMETHYL)PHENYL]-8-OXOOCTANOATE apart is its unique structure, which combines the indole moiety with a phenyl group and an oxooctanoate ester, providing distinct chemical and biological properties .
Properties
CAS No. |
898761-23-4 |
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Molecular Formula |
C25H29NO3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 8-[3-(1H-indol-2-ylmethyl)phenyl]-8-oxooctanoate |
InChI |
InChI=1S/C25H29NO3/c1-2-29-25(28)15-6-4-3-5-14-24(27)21-12-9-10-19(16-21)17-22-18-20-11-7-8-13-23(20)26-22/h7-13,16,18,26H,2-6,14-15,17H2,1H3 |
InChI Key |
HNTZAIFIZJCPEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CC2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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